molecular formula C8H19IOSi B3054555 Silane, [(5-iodopentyl)oxy]trimethyl- CAS No. 61094-75-5

Silane, [(5-iodopentyl)oxy]trimethyl-

Cat. No.: B3054555
CAS No.: 61094-75-5
M. Wt: 286.23 g/mol
InChI Key: CCSMYJQVHCRAAO-UHFFFAOYSA-N
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Description

Silane, [(5-iodopentyl)oxy]trimethyl- is an organosilicon compound with the molecular formula C8H19IOSi. This compound is characterized by the presence of a silane group bonded to a 5-iodopentyl chain through an oxygen atom. It is used in various chemical applications due to its unique properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, [(5-iodopentyl)oxy]trimethyl- typically involves the reaction of trimethylsilanol with 5-iodopentanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

(CH3)3SiOH+I-(CH2)5OH(CH3)3SiO-(CH2)5I+H2O\text{(CH}_3\text{)}_3\text{SiOH} + \text{I-(CH}_2\text{)}_5\text{OH} \rightarrow \text{(CH}_3\text{)}_3\text{SiO-(CH}_2\text{)}_5\text{I} + \text{H}_2\text{O} (CH3​)3​SiOH+I-(CH2​)5​OH→(CH3​)3​SiO-(CH2​)5​I+H2​O

Industrial Production Methods

In industrial settings, the production of Silane, [(5-iodopentyl)oxy]trimethyl- involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing advanced techniques such as distillation and chromatography for purification .

Chemical Reactions Analysis

Types of Reactions

Silane, [(5-iodopentyl)oxy]trimethyl- undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

Common Reagents and Conditions

    Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used under controlled conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido, cyano, or other functionalized silanes .

Scientific Research Applications

Silane, [(5-iodopentyl)oxy]trimethyl- has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organosilicon compounds.

    Biology: Employed in the modification of biomolecules for imaging and diagnostic purposes.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of specialty materials and coatings.

Mechanism of Action

The mechanism of action of Silane, [(5-iodopentyl)oxy]trimethyl- involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that alter their function. The pathways involved depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • Silane, [(3-chloropropyl)oxy]trimethyl-
  • Silane, [(4-bromobutyl)oxy]trimethyl-
  • Silane, [(6-fluorohexyl)oxy]trimethyl-

Uniqueness

Silane, [(5-iodopentyl)oxy]trimethyl- is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its halogenated counterparts. This makes it particularly useful in specific synthetic applications where iodine’s reactivity is advantageous .

Properties

IUPAC Name

5-iodopentoxy(trimethyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19IOSi/c1-11(2,3)10-8-6-4-5-7-9/h4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCSMYJQVHCRAAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OCCCCCI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19IOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60497912
Record name [(5-Iodopentyl)oxy](trimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60497912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61094-75-5
Record name [(5-Iodopentyl)oxy](trimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60497912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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